2-chloro-6-(4-morpholinylcarbonyl)-N-(1,1,3,3-tetramethylbutyl)-4-pyrimidinamine
Overview
Description
2-Chloro-6-(4-morpholinylcarbonyl)-N-(1,1,3,3-tetramethylbutyl)-4-pyrimidinamine, also known as CMP-4M, is an organic compound containing a nitrogen atom and a chlorine atom. It is a member of the pyrimidine family of molecules, which are widely found in nature and are involved in many biological processes. CMP-4M has been studied extensively in recent years due to its potential applications in scientific research and its unique chemical structure.
Scientific Research Applications
Synthesis and Chemical Applications
- The compound has been synthesized through various chemical reactions, demonstrating its potential in chemical synthesis. For instance, N-chloroacetyl derivatives were reacted with morpholine, followed by Thorpe-Zieler cyclization, leading to the formation of condensed pyridin-2(1H)-one derivatives and corresponding pyrimidines (Soliman, Khodairy, & Ahmed, 2003). Furthermore, the synthesis of 4,6-disubstituted-2-(4-morpholinyl)pyrimidines was achieved using palladium-catalyzed cross-coupling reactions, underlining the compound's role in developing bioactive molecules (Martínez et al., 2012).
Crystallography and Structural Studies
- The compound has been a subject of crystallographic studies, contributing to the understanding of molecular and crystalline structures. For example, the crystallization of 2-amino-4-chloro-6-morpholinopyrimidine yielded two polymorphs, revealing insights into molecular interactions and hydrogen bonding patterns (Bowes et al., 2003).
Insecticidal Applications
- Pyridine derivatives, including the one , have shown promising insecticidal properties. Studies have highlighted their efficacy against various pests, emphasizing the compound's potential in agricultural and pest control applications. For example, some pyridine derivatives exhibited substantial insecticidal activities, indicating the practical relevance of these compounds in pest management strategies (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Photophysical Properties
- Investigations into the photophysical properties of related compounds, such as 2-methoxy- and 2-morpholino pyridine compounds, have been conducted. These studies provide valuable insights into the fluorescence properties of these compounds, making them potential candidates for applications requiring high fluorescence quantum yields (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
properties
IUPAC Name |
[2-chloro-6-(2,4,4-trimethylpentan-2-ylamino)pyrimidin-4-yl]-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN4O2/c1-16(2,3)11-17(4,5)21-13-10-12(19-15(18)20-13)14(23)22-6-8-24-9-7-22/h10H,6-9,11H2,1-5H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPHOZDHKWTRKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC1=NC(=NC(=C1)C(=O)N2CCOCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301130196 | |
Record name | [2-Chloro-6-[(1,1,3,3-tetramethylbutyl)amino]-4-pyrimidinyl]-4-morpholinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301130196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1365838-65-8 | |
Record name | [2-Chloro-6-[(1,1,3,3-tetramethylbutyl)amino]-4-pyrimidinyl]-4-morpholinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365838-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-Chloro-6-[(1,1,3,3-tetramethylbutyl)amino]-4-pyrimidinyl]-4-morpholinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301130196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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